(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15942267
InChI: InChI=1S/C13H9ClOS/c14-13-5-2-10(3-6-13)1-4-11-8-16-9-12(11)7-15/h1-9H/b4-1+
SMILES:
Molecular Formula: C13H9ClOS
Molecular Weight: 248.73 g/mol

(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde

CAS No.:

Cat. No.: VC15942267

Molecular Formula: C13H9ClOS

Molecular Weight: 248.73 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde -

Specification

Molecular Formula C13H9ClOS
Molecular Weight 248.73 g/mol
IUPAC Name 4-[(E)-2-(4-chlorophenyl)ethenyl]thiophene-3-carbaldehyde
Standard InChI InChI=1S/C13H9ClOS/c14-13-5-2-10(3-6-13)1-4-11-8-16-9-12(11)7-15/h1-9H/b4-1+
Standard InChI Key ZXSVWILBEKFPJA-DAFODLJHSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=CSC=C2C=O)Cl
Canonical SMILES C1=CC(=CC=C1C=CC2=CSC=C2C=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a thiophene ring substituted at positions 3 and 4. The carbaldehyde group (-CHO) at position 3 introduces electrophilic reactivity, while the E-configured 4-chlorostyryl moiety at position 4 contributes steric bulk and conjugation effects. This arrangement facilitates π-π interactions, as evidenced by crystallographic studies of analogous thiophene derivatives . The chlorine atom on the styryl group enhances electronic polarization, potentially influencing intermolecular interactions in solid-state configurations .

Spectroscopic Identification

Key spectroscopic data for (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde include:

  • IR Spectroscopy: A strong absorption band near 1670–1690 cm⁻¹ corresponds to the carbonyl stretch of the carbaldehyde group .

  • ¹H NMR: Signals for the styryl vinyl protons appear as doublets in the δ 6.8–7.5 ppm range, with coupling constants (J) of ~16 Hz, confirming the E configuration . The aldehyde proton resonates as a singlet near δ 9.8–10.2 ppm .

Synthesis and Reaction Pathways

Condensation-Based Synthesis

The compound is synthesized via a Knoevenagel condensation between 4-chlorobenzaldehyde and a thiophene-3-carbaldehyde derivative. For example, (E)-1-(4-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one—a related chalcone—has been prepared using similar methods, involving refluxing in ethanol with a base like KOH . This approach typically yields the E isomer predominantly due to thermodynamic stability .

Purification and Crystallization

Recrystallization from mixed solvents (e.g., methanol/dichloromethane) produces pale-yellow needles suitable for X-ray diffraction . Slow evaporation at room temperature is preferred to avoid decomposition, given the compound’s sensitivity to prolonged heat .

Physicochemical Properties

Hazard Profile

  • Skin and Eye Irritation: Direct contact causes irritation, necessitating PPE such as nitrile gloves and goggles .

  • Respiratory Risks: Inhalation of dust or aerosols may provoke respiratory tract irritation, mandating use in fume hoods .

PropertyValue/DescriptionSource
Molecular Weight248.73 g/mol
Melting PointNot reported
SolubilityInsoluble in water; soluble in DCM, DMF
Flash PointNot determined

Applications in Research

Materials Science

The conjugated system of the thiophene-styryl framework suggests utility in organic semiconductors. Analogous compounds exhibit charge-transfer properties in thin-film transistors, though specific data for this derivative remain unpublished .

Medicinal Chemistry

While direct biological data are scarce, structurally related thiophene-carbaldehydes demonstrate antimicrobial and antioxidant activities. For instance, pyrazoline derivatives of thiophene show IC₅₀ values <10 μM against Staphylococcus aureus . The chloro substituent may enhance membrane permeability, a hypothesis warranting further study .

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